N-[4-(NAPHTHALEN-2-YL)-1,3-THIAZOL-2-YL]ADAMANTANE-1-CARBOXAMIDE
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Overview
Description
N-[4-(NAPHTHALEN-2-YL)-1,3-THIAZOL-2-YL]ADAMANTANE-1-CARBOXAMIDE is a complex organic compound that features a unique combination of a naphthalene ring, a thiazole ring, and an adamantane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(NAPHTHALEN-2-YL)-1,3-THIAZOL-2-YL]ADAMANTANE-1-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone. The adamantane carboxamide moiety can be introduced via an amide coupling reaction using adamantane-1-carboxylic acid and an appropriate amine .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[4-(NAPHTHALEN-2-YL)-1,3-THIAZOL-2-YL]ADAMANTANE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The naphthalene ring can be reduced under catalytic hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophiles such as halogens or nitro groups under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro or tetrahydro derivatives of the naphthalene ring.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating diseases.
Industry: Used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-[4-(NAPHTHALEN-2-YL)-1,3-THIAZOL-2-YL]ADAMANTANE-1-CARBOXAMIDE involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The adamantane structure provides stability and enhances the compound’s ability to penetrate biological membranes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)acetamide
- N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzamide
- N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)propionamide
Uniqueness
N-[4-(NAPHTHALEN-2-YL)-1,3-THIAZOL-2-YL]ADAMANTANE-1-CARBOXAMIDE is unique due to the presence of the adamantane moiety, which imparts enhanced stability and lipophilicity compared to other similar compounds. This makes it particularly valuable in applications requiring robust and membrane-permeable molecules.
Properties
IUPAC Name |
N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2OS/c27-22(24-11-15-7-16(12-24)9-17(8-15)13-24)26-23-25-21(14-28-23)20-6-5-18-3-1-2-4-19(18)10-20/h1-6,10,14-17H,7-9,11-13H2,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHOXEITVOBODPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NC(=CS4)C5=CC6=CC=CC=C6C=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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